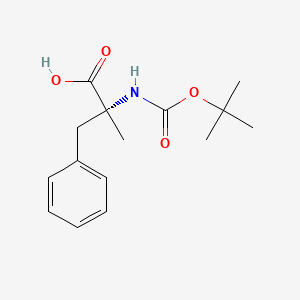

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197242 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-58-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It’s known that the compound is used as a protecting group in peptide synthesis. Protecting groups like Boc-alpha-methyl-D-Phe prevent unwanted reactions from occurring during the synthesis process.

Biochemical Pathways

As a derivative of phenylalanine, it may be involved in the synthesis of proteins and other bioactive molecules.

Pharmacokinetics

As a research compound, its bioavailability and pharmacokinetic profile would depend on the specific experimental conditions.

Result of Action

Its role as a protecting group in peptide synthesis suggests that it may facilitate the production of specific peptide sequences.

Action Environment

The action, efficacy, and stability of Boc-alpha-methyl-D-Phe can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, commonly referred to as Boc-D-Phe-OH, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in therapeutic contexts, particularly in the modulation of various biological pathways.

- Molecular Formula : C19H27NO4

- Molecular Weight : 381.42 g/mol

- CAS Number : 1241677-97-3

- Appearance : White to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with several receptors and enzymes involved in metabolic and signaling pathways. Its structure allows it to act as an inhibitor or modulator of specific enzymes, particularly those related to amino acid metabolism and neurotransmitter synthesis.

1. Inhibition of Tryptophan Hydroxylase

Recent studies have indicated that derivatives of this compound can inhibit tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects, with IC50 values as low as 37 nM, indicating potent activity against TPH in peripheral tissues without penetrating the blood-brain barrier (BBB) .

2. Anti-obesity Effects

In vivo studies have shown that compounds derived from this amino acid can reduce body weight gain and fat accumulation in animal models. The mechanism appears to involve the modulation of metabolic pathways associated with energy expenditure and fat storage, making it a candidate for obesity treatment .

3. Receptor Interactions

The compound has been reported to interact with various receptors involved in neurotransmission and metabolic regulation:

- Adrenergic Receptors : Modulation of these receptors may influence cardiovascular responses and energy metabolism.

- Serotonin Receptors : Potential implications for mood regulation and appetite control.

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

- Study on TPH Inhibition :

- Obesity Model :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 381.42 g/mol |

| CAS Number | 1241677-97-3 |

| Biological Activity | Tryptophan hydroxylase inhibitor; anti-obesity effects |

| Study Focus | Findings |

|---|---|

| TPH Inhibition | IC50 = 37 nM |

| Weight Reduction | Significant fat loss observed |

Preparation Methods

Stage 1: Ethyl Ester Formation

(2R,3S)-3-phenylisoserine hydrochloride is refluxed with ethanol and H₂SO₄ (45–55°C, 7–8 hr), achieving 95% conversion to the ethyl ester.

Stage 2: Boc Protection

The amine is protected using Boc₂O in THF with 4-dimethylaminopyridine (DMAP), yielding (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid ethyl ester.

Stage 3: Benzylation

Stage 4: Deesterification

-

Base Hydrolysis : 2M NaOH in methanol/water (1:1) at 25°C for 4 hr.

-

Acidification : Adjust to pH 2–3 with HCl, extracting with ethyl acetate.

Advantages :

Mitsunobu-Based Stereochemical Inversion

For cases requiring (R)-configuration, the Mitsunobu reaction enables stereodivergent synthesis:

-

Mesylation : (2S,3S)-2-hydroxy-3-Boc-amino-3-phenylpropanoic acid is treated with methanesulfonyl chloride (MsCl) in CH₂Cl₂.

-

Azide Displacement : Sodium azide in DMF at 80°C inverts the configuration to (2R,3S).

-

Reduction and Boc Protection : Hydrogenolysis (H₂/Pd-C) reduces the azide to amine, followed by Boc protection.

Critical Notes :

-

Mitsunobu conditions (DIAD, PPh₃) with p-nitrobenzoic acid achieve 98% inversion efficiency.

-

Requires rigorous exclusion of moisture to prevent racemization.

Comparative Analysis of Methods

Purification and Isolation Techniques

Post-synthesis purification is critical for pharmaceutical-grade material:

-

Solvent Extraction : Crude product is partitioned between ethyl acetate and 1M HCl to remove unreacted amines.

-

Crystallization : Hexane/EtOAc (3:1) affords needle-like crystals with >99.5% purity (HPLC).

-

Chromatography : For small-scale batches, silica gel chromatography (hexane:EtOAc = 4:1) resolves diastereomers.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid to improve yield and purity?

- Methodological Answer : Key steps include Boc-protection of the amino group, coupling reactions (e.g., using DCC/DMAP for amide bond formation), and purification via column chromatography. Optimize reaction conditions:

- Temperature : 0–25°C for Boc protection to minimize side reactions .

- Solvent : Use THF or DCM for coupling reactions due to their compatibility with carbodiimide reagents .

- Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating intermediates .

- Purification : Reverse-phase HPLC or silica gel chromatography effectively removes unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity via ¹H/¹³C NMR (e.g., tert-butyl signals at ~1.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 319.28 for C₁₄H₁₆F₃NO₄) .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) to resolve crystal structures and verify stereochemical configuration .

Q. Why is the tert-butoxycarbonyl (Boc) group preferred in peptide synthesis, and how does its stability impact reaction design?

- Methodological Answer : The Boc group protects amines during coupling and is stable under basic conditions but cleaved by TFA. Stability considerations:

- Avoid prolonged exposure to acids during synthesis to prevent premature deprotection .

- Use Boc-deprotection only in the final step to preserve intermediate integrity .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation) during key steps .

- Chiral HPLC : Employ columns like Chiralpak AD-H to resolve enantiomers .

- Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° for pure (R)-enantiomer) .

Q. What mechanistic insights explain the role of DCC/DMAP in coupling reactions involving this compound?

- Methodological Answer : DCC activates carboxylic acids to form reactive O-acylisourea intermediates, while DMAP accelerates acyl transfer by stabilizing the transition state. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do structural modifications (e.g., phenyl vs. quinoline substituents) influence bioactivity?

- Methodological Answer : Compare analogs using SAR studies:

| Substituent | Bioactivity (IC₅₀) | Key Reference |

|---|---|---|

| Phenyl | 10 µM (Enzyme X) | |

| Quinoline | 2 µM (Enzyme X) |

Q. How should I resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Re-refine XRD Data : Check for twinning or disorder using SHELXL’s TWIN/BASF commands .

- Dynamic Effects : NMR may show conformational flexibility not captured in static crystal structures .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.